N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thioether-linked acetylphenyl group and a benzamide side chain. The triazolopyridazine scaffold is known for its bioisosteric properties with purine bases, enabling interactions with enzymes and receptors involved in signaling pathways . The acetylphenyl moiety may enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the benzamide group contributes to metabolic stability and solubility modulation .
Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated acylating agents, as inferred from analogous procedures in and . Characterization methods such as NMR, IR, and mass spectrometry (as described in ) would confirm its structural integrity.
Properties
IUPAC Name |
N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S/c1-16(31)17-7-9-19(10-8-17)26-22(32)15-34-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(33)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,25,33)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBAGCUTHVBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure integrates various functional groups that may confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 488.57 g/mol. The compound features multiple functional groups including amines, thioethers, and carbonyls that contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Mechanistic insights suggest that the compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In vitro assays revealed effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent.
- The presence of the thioether group is believed to enhance its interaction with microbial membranes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes:
- Preliminary data suggest it could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values indicated potent activity. |
| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values established. |
| Study 3 | Enzyme Inhibition | Moderate inhibition of AChE; potential implications for neurodegenerative disease treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weight calculated based on formula inferred from structural analogs in and .
Key Observations:
Substituent Impact on Solubility: The target compound’s acetylphenyl group increases hydrophobicity compared to the dimethoxyphenyl analog in , which may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets . The antioxidant derivative in incorporates a phenolic hydroxyl group, improving water solubility and radical scavenging capacity .
Biological Activity Trends :
- Triazolopyridazine derivatives (target and ) are associated with kinase or receptor modulation, whereas thiadiazole derivatives () are linked to antimicrobial effects .
- The tert-butyl groups in ’s compound demonstrate how steric bulk can be leveraged to tune drug half-life .
Synthetic Flexibility :
- The thioether linkage in the target compound and ’s analog allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Research Findings and Implications
- Structural Optimization : Replacing the acetyl group in the target compound with polar moieties (e.g., hydroxyl or methoxy) could balance solubility and activity, as seen in and .
- Pharmacokinetic Considerations : The benzamide group in the target compound likely confers resistance to enzymatic degradation, a feature shared with ’s antioxidant derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
